molecular formula C21H22N2O3 B5191527 2-amino-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B5191527
M. Wt: 350.4 g/mol
InChI Key: LGQRYWXLJFPLCR-UHFFFAOYSA-N
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Description

2-amino-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multicomponent reaction. One common method includes the use of commercially available urea as an inexpensive and environmentally benign organo-catalyst . The reaction is carried out at room temperature, making it an efficient and green synthesis approach .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and multicomponent reactions are often applied. These methods aim to maximize yield while minimizing environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

2-amino-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: Functional groups in the compound can be replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-amino-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-(4-prop-2-enoxyphenyl)-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-9-25-14-7-5-13(6-8-14)18-15(12-22)20(23)26-17-11-21(2,3)10-16(24)19(17)18/h4-8,18H,1,9-11,23H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQRYWXLJFPLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OCC=C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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